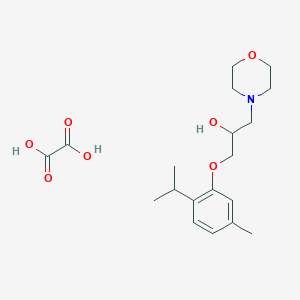

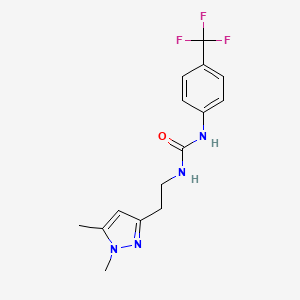

![molecular formula C18H13F3N2O4 B2505280 N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 2034568-07-3](/img/structure/B2505280.png)

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H13F3N2O4 and its molecular weight is 378.307. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalytic Applications

A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the potential of oxalamides in facilitating complex organic synthesis. This methodology is significant for its operational simplicity and high yield, making it a valuable tool for producing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016). Furthermore, copper-catalyzed coupling reactions have been enhanced using N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst, expanding the scope of Goldberg amidation to less reactive (hetero)aryl chlorides (De et al., 2017).

Polymer Science and Material Engineering

In the realm of material science, oxalamides like N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) have been investigated as nucleators to enhance the crystallization behavior of polymers such as poly(l-lactic acid), demonstrating the impact of thermal history and shear flow on crystallization rates and efficiency (Shen et al., 2016).

Catalysis and Organic Reactions

The use of N,N'-Bis(furan-2-ylmethyl)oxalamide as a bidentate ligand has been shown to effectively promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines, offering a broad range of applications in the synthesis of pharmaceutically relevant compounds (Bhunia et al., 2017).

Biological Applications

While the specific compound N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide does not have direct references in the provided papers, oxalamide derivatives have been explored for biological applications, such as in the synthesis of molecules with potential pheromonal activities for estrus control in pigs, indicating the diverse biological implications of oxalamide chemistry (박창식 et al., 2009).

Electrochemical and Photochemical Studies

Oxalamide compounds have been part of studies involving electrochemical properties and their use in electrocatalytic reactions, demonstrating their versatility in chemical transformations and potential for innovative energy applications (Nutting et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound is the vascular endothelial growth factor receptor (VEGFR) . VEGFR plays a crucial role in angiogenesis, the process of new blood vessel formation, which is often upregulated in cancerous tissues. By inhibiting VEGFR, the compound can potentially slow down tumor growth and metastasis .

Mode of Action

The compound interacts with its target, VEGFR, by binding to the inactive conformation of the receptor . This interaction prevents the receptor from activating and transmitting signals that promote angiogenesis . The compound’s mode of action is similar to that of other protein kinase inhibitors, which block signaling pathways mediated by overexpression or deregulation of certain protein kinases .

Biochemical Pathways

By inhibiting VEGFR, the compound affects the VEGF signaling pathway, which is crucial for angiogenesis . The downstream effects of this inhibition include reduced blood vessel formation and potentially slower tumor growth .

Result of Action

The molecular and cellular effects of the compound’s action would likely include reduced angiogenesis due to VEGFR inhibition . This could result in slower tumor growth and potentially reduced tumor size over time .

Properties

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O4/c19-18(20,21)12-2-1-3-13(8-12)23-17(25)16(24)22-9-14-4-5-15(27-14)11-6-7-26-10-11/h1-8,10H,9H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICISZXNBYGORGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

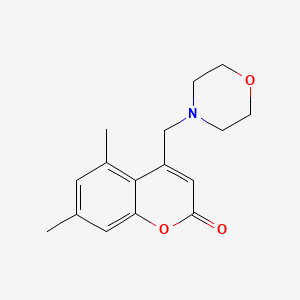

![2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505198.png)

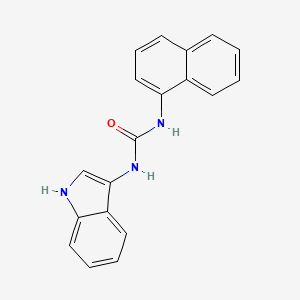

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2505204.png)

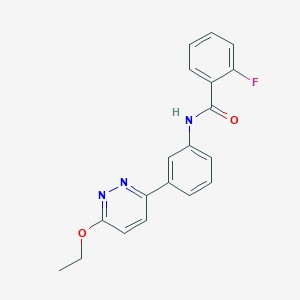

![Dibenz[c,h]acridinium, 14-(4-ethoxy-4-oxobutyl)-5,6,8,9-tetrahydro-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2505205.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2505217.png)

![Benzo[d]thiazol-6-yl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505220.png)